An In-depth Technical Guide to (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine (CAS 1270492-09-5): A Key Building Block for Advanced Pharmaceutical Agents
An In-depth Technical Guide to (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine (CAS 1270492-09-5): A Key Building Block for Advanced Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, comprising a substituted pyridine ring with chloro and fluoro moieties, make it a crucial intermediate in the synthesis of complex molecular architectures, most notably as a key building block for Bruton's tyrosine kinase (BTK) inhibitors. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a focus on providing practical insights for researchers and drug development professionals.
Introduction
(R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine (CAS 1270492-09-5) is a halogenated chiral pyridylethylamine derivative. The presence of a stereogenic center at the α-position of the ethylamine group, combined with the electronic properties of the chloro- and fluoro-substituted pyridine ring, imparts specific reactivity and conformational properties to the molecule. These attributes are highly sought after in the design of targeted therapies, particularly in the realm of kinase inhibitors.
The primary application of this chiral amine is as a pivotal intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[1] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[2] The (R)-enantiomer of 1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine is a key component in the construction of the pharmacophore of potent and selective BTK inhibitors, such as Tirabrutinib.[1]
This guide will delve into the synthetic strategies for obtaining this enantiomerically pure amine, its analytical characterization, and its established role in the synthesis of advanced pharmaceutical agents.
Physicochemical Properties
A comprehensive table of the physicochemical properties of the parent compound and its common salt form is provided below for quick reference.
| Property | Value | Source |
| IUPAC Name | (1R)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine | N/A |
| CAS Number | 1270492-09-5 | N/A |
| Molecular Formula | C₇H₈ClFN₂ | N/A |
| Molecular Weight | 174.61 g/mol | N/A |
| Appearance | Expected to be a liquid or low-melting solid | [3] |
| Storage Temperature | 2-8°C, under an inert atmosphere, protected from light | [3] |
Note: Experimental data for the free base is limited in publicly available literature. Properties are often reported for its salt forms.
Synthesis of (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine
The synthesis of this chiral amine can be approached through several strategic routes, primarily involving the asymmetric synthesis from a prochiral ketone precursor or the resolution of a racemic mixture.
Synthesis of the Precursor Ketone: 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
The common precursor for the synthesis of the target amine is the corresponding ketone, 1-(2-chloro-5-fluoropyridin-3-yl)ethanone. A plausible synthetic route to this ketone is outlined below, based on established pyridine chemistry.[4]
Figure 1: General synthetic strategy for the ketone precursor.
A detailed, step-by-step methodology for the synthesis of the ketone precursor is as follows:
Step 1: Chlorination of 2,5-Difluoropyridine
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This step involves the selective chlorination of 2,5-difluoropyridine to yield 2-chloro-5-fluoropyridine.
Step 2: Iodination of 2-Chloro-5-fluoropyridine
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The resulting 2-chloro-5-fluoropyridine is then regioselectively iodinated at the 3-position to introduce a handle for subsequent carbon-carbon bond formation.
Step 3: Acylation of 2-Chloro-5-fluoro-3-iodopyridine
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The final step involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, with an appropriate acetylating agent to introduce the acetyl group and form 1-(2-chloro-5-fluoropyridin-3-yl)ethanone.
Asymmetric Synthesis and Chiral Resolution
Two primary strategies are employed for the synthesis of the enantiomerically pure (R)-amine: asymmetric reduction of the ketone and classical resolution of the racemic amine.
Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of prochiral ketones to chiral alcohols, which can then be converted to the corresponding amines. The Noyori-type catalysts, which are ruthenium(II)-arene-tosyldiamine complexes, are highly effective for this transformation.[5]
Figure 2: Asymmetric synthesis via reduction.
Experimental Protocol: Asymmetric Transfer Hydrogenation
-
Catalyst Preparation: A solution of the chiral ruthenium catalyst, such as RuCl, is prepared in an appropriate solvent (e.g., isopropanol).
-
Reaction Setup: To a solution of 1-(2-chloro-5-fluoropyridin-3-yl)ethanone in a suitable solvent (e.g., a mixture of formic acid and triethylamine or isopropanol with a base), the catalyst solution is added.[5]
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the reduction is complete, as monitored by techniques like TLC or HPLC.
-
Work-up and Purification: The reaction is quenched, and the chiral alcohol is extracted and purified using column chromatography.
-
Conversion to Amine: The resulting (R)-alcohol can be converted to the (R)-amine through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by conversion to a leaving group (e.g., mesylate or tosylate) and subsequent displacement with an amine source.
An alternative and widely used industrial method is the resolution of the racemic amine. This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[6][7]
Figure 3: Diastereomeric salt resolution workflow.
Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid
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Salt Formation: A solution of racemic 1-(2-chloro-5-fluoropyridin-3-yl)ethanamine in a suitable solvent (e.g., methanol or ethanol) is treated with a sub-stoichiometric amount (typically 0.5 equivalents) of (+)-tartaric acid.[8]
-
Crystallization: The solution is allowed to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by analyzing the enantiomeric excess (ee) of the crystalline material and the mother liquor by chiral HPLC.
-
Isolation: The crystalline diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent.
-
Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide or sodium carbonate) to neutralize the tartaric acid and liberate the free chiral amine.
-
Extraction and Purification: The enantiomerically enriched amine is extracted with an organic solvent, dried, and the solvent is evaporated to yield the final product.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of (R)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine.
| Analytical Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to show characteristic signals for the pyridyl protons, the methine proton (CH-NH₂), and the methyl protons (CH₃). The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and fluoro substituents. Coupling between the methine proton and the methyl protons (a quartet and a doublet, respectively) would be expected. |
| ¹³C NMR | The spectrum will display signals for the seven carbon atoms in the molecule. The carbons attached to the electronegative chlorine and fluorine atoms will exhibit characteristic chemical shifts and C-F coupling. |
| Mass Spectrometry (MS) | The mass spectrum (e.g., ESI-MS) should show a molecular ion peak [M+H]⁺ corresponding to the protonated molecule (C₇H₉ClFN₂⁺). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable in the molecular ion cluster. |
| Chiral HPLC | Analysis on a suitable chiral stationary phase (CSP) is crucial for determining the enantiomeric excess (ee) of the final product. A well-resolved separation of the (R)- and (S)-enantiomers should be achieved.[4] |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching of the pyridine ring, and C-Cl and C-F stretching. |
Applications in Drug Development
The primary and most significant application of (R)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine is as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.
Synthesis of Tirabrutinib
Tirabrutinib (ONO-4059) is a potent and selective second-generation BTK inhibitor approved for the treatment of relapsed or refractory primary central nervous system lymphoma.[1][2] The synthesis of Tirabrutinib involves the coupling of (R)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine with a complex heterocyclic core structure.
Figure 4: Incorporation of the chiral amine into the Tirabrutinib structure.
The (R)-stereochemistry of the amine is critical for the high affinity and selectivity of Tirabrutinib for the BTK active site. The chloro and fluoro substituents on the pyridine ring also play a crucial role in modulating the electronic properties and binding interactions of the final drug molecule.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling (R)-1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[9][10]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
It is highly recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.
Conclusion
(R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-amine is a valuable and indispensable chiral building block in modern pharmaceutical synthesis. Its efficient and enantioselective synthesis is a key step in the production of important therapeutics, particularly BTK inhibitors. This technical guide has provided a comprehensive overview of the synthesis, characterization, and application of this important molecule, offering a valuable resource for researchers and professionals in the field of drug discovery and development. A thorough understanding of the principles and methodologies outlined herein will facilitate the successful utilization of this key intermediate in the creation of next-generation medicines.
References
Sources
- 1. Tirabrutinib: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 2. Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine | 1374652-12-6 [sigmaaldrich.com]
- 4. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 5. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. onyxipca.com [onyxipca.com]
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